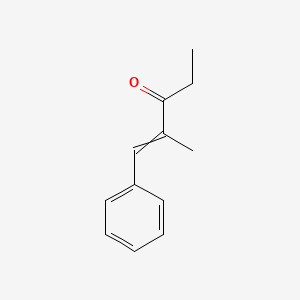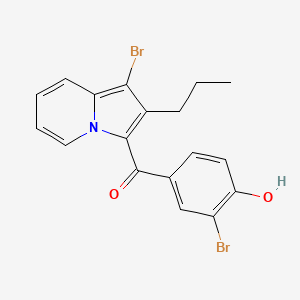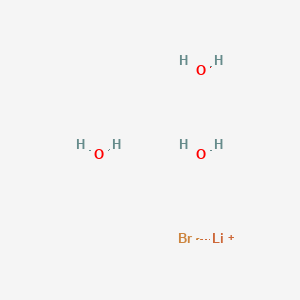
Lithium bromide trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bromide trihydrate is a chemical compound composed of lithium, bromine, and water molecules. It is known for its hygroscopic properties, meaning it readily absorbs moisture from the air. This compound is commonly used in various industrial applications, including air conditioning systems and as a desiccant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Reaction with Lithium Carbonate and Hydrobromic Acid:
- Chemical Equation:
Li2CO3+2HBr→2LiBr+H2CO3
- Conditions: This reaction typically occurs in an aqueous medium where lithium carbonate reacts with hydrobromic acid to produce lithium bromide and carbonic acid.
- Chemical Equation:
-
Reaction with Lithium Hydroxide and Hydrogen Bromide:
- Chemical Equation:
LiOH+HBr→LiBr+H2O
- Conditions: This reaction also takes place in an aqueous medium where lithium hydroxide reacts with hydrogen bromide to form lithium bromide and water .
- Chemical Equation:
Industrial Production Methods: Lithium bromide trihydrate is industrially produced by dissolving lithium bromide in water and then crystallizing the trihydrate form. The process involves careful control of temperature and concentration to ensure the formation of the trihydrate crystals.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
- Reaction with Chlorine:
Cl2+2LiBr→Br2+2LiCl
- Reaction with Chlorine:
-
Precipitation Reactions:
- Reaction with Silver Nitrate:
LiBr+AgNO3→LiNO3+AgBr
- Reaction with Silver Nitrate:
Major Products Formed:
- Lithium Chloride (LiCl)
- Bromine (Br2)
- Lithium Nitrate (LiNO3)
- Silver Bromide (AgBr)
Applications De Recherche Scientifique
Lithium bromide trihydrate has several scientific research applications:
-
Chemistry:
-
Biology:
- Utilized in the preparation of various biological samples due to its hygroscopic nature, which helps in maintaining a dry environment.
-
Medicine:
-
Industry:
- Commonly used in air conditioning systems as a desiccant to remove moisture from the air.
- Employed in absorption chilling systems along with water .
Mécanisme D'action
The mechanism by which lithium bromide trihydrate exerts its effects is primarily through its hygroscopic properties. It absorbs moisture from the environment, making it an effective desiccant. In chemical reactions, lithium bromide acts as a source of bromide ions, which can participate in various substitution and precipitation reactions.
Comparaison Avec Des Composés Similaires
- Lithium Chloride (LiCl)
- Lithium Iodide (LiI)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
Comparison:
- Hygroscopic Properties: Lithium bromide trihydrate is more hygroscopic compared to lithium chloride and lithium iodide, making it more effective as a desiccant.
- Solubility: Lithium bromide is highly soluble in water, methanol, and ethanol, similar to other lithium halides but more so than sodium and potassium bromides .
- Applications: While lithium chloride and lithium iodide are also used in various industrial applications, this compound’s unique hygroscopic properties make it particularly valuable in air conditioning and absorption chilling systems.
This compound stands out due to its exceptional ability to absorb moisture and its versatility in both chemical and industrial applications.
Propriétés
Numéro CAS |
76082-04-7 |
|---|---|
Formule moléculaire |
BrH6LiO3 |
Poids moléculaire |
140.9 g/mol |
Nom IUPAC |
lithium;bromide;trihydrate |
InChI |
InChI=1S/BrH.Li.3H2O/h1H;;3*1H2/q;+1;;;/p-1 |
Clé InChI |
ZEXUOJRAFAXBOC-UHFFFAOYSA-M |
SMILES canonique |
[Li+].O.O.O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


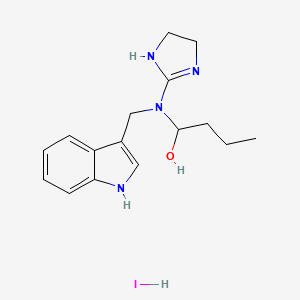
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
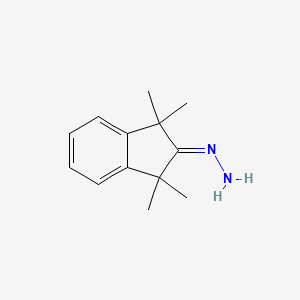

methylene]-](/img/structure/B14439254.png)

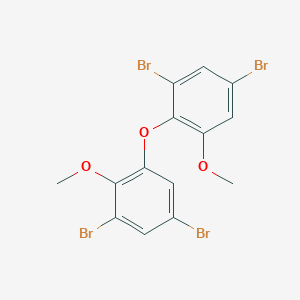
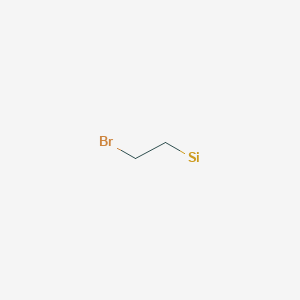
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
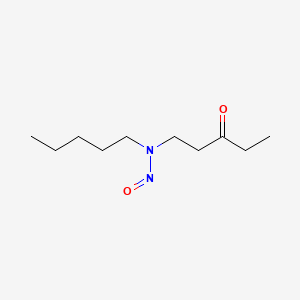
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
